molecular formula C27H21NO7 B11567001 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567001
M. Wt: 471.5 g/mol
InChI Key: BRRBJETZVAHYFU-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H21NO7 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as compound X) has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

Compound X is characterized by a complex molecular structure that includes a chromeno-pyrrole framework. Its molecular formula is C19H18O7C_{19}H_{18}O_7 with a molecular weight of approximately 354.34 g/mol. The presence of the benzodioxole moiety and hydroxyl groups contributes significantly to its biological activity.

Antioxidant Activity

One of the prominent biological activities of compound X is its antioxidant capability. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

Case Study: DPPH Radical Scavenging Activity

A study assessed the DPPH radical scavenging activity of compound X alongside several analogs. The results indicated that compound X exhibited a significant scavenging effect with an SC50 value of 40.4 μg/mL , which was competitive compared to ascorbic acid (1.65 μg/mL) as a positive control. This suggests that compound X can effectively neutralize free radicals, thereby offering protective effects against oxidative damage .

Antibacterial Activity

The antibacterial properties of compound X were evaluated against various bacterial strains using the agar diffusion method.

Table 1: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm) at 250 mg/mLPositive Control (Tetracycline)
Staphylococcus aureus3130
Escherichia coli2928
Pseudomonas aeruginosa2726
Bacillus subtilis3029

The results demonstrate that compound X possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer potential of compound X. It was found to inhibit the proliferation of cancer cell lines through various mechanisms.

  • Induction of Apoptosis : Compound X has been shown to induce apoptosis in cancer cells via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell division and promoting cell death.

Properties

Molecular Formula

C27H21NO7

Molecular Weight

471.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21NO7/c1-14-3-7-19-17(9-14)25(30)23-24(16-5-6-18(29)21(11-16)32-2)28(27(31)26(23)35-19)12-15-4-8-20-22(10-15)34-13-33-20/h3-11,24,29H,12-13H2,1-2H3

InChI Key

BRRBJETZVAHYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)O)OC

Origin of Product

United States

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